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1,3-Benzodioxole, 2-propyl-

Cat. No.: B14689525
CAS No.: 30458-34-5
M. Wt: 164.20 g/mol
InChI Key: PPNXQYSZOVMWAM-UHFFFAOYSA-N
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Description

Historical Context and Fundamental Structural Features of 1,3-Benzodioxoles

The 1,3-benzodioxole (B145889), also known as methylenedioxybenzene, is a heterocyclic organic compound. chemicalbook.comwikipedia.org Its structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com This fusion imparts a high degree of aromaticity, which contributes to its stability and reactivity. chemicalbook.com The two oxygen atoms within the dioxole ring make the system electron-rich, facilitating electrophilic substitution reactions on the benzene ring. chemicalbook.com

Historically, the significance of the 1,3-benzodioxole moiety was recognized from studies on natural products. For instance, the observation that sesame oil, which contains compounds with this structure, could enhance the effectiveness of pyrethrum insecticides led to the development of synthetic insecticide synergists containing the methylenedioxyphenyl group. chemicalbook.com Many compounds featuring this structural unit are bioactive and are found in various pesticides and pharmaceuticals. wikipedia.org

Importance of 1,3-Benzodioxole Scaffolds in Modern Organic Synthesis

The 1,3-benzodioxole ring system is an important building block in modern organic synthesis due to its versatile reactivity and its presence in numerous target molecules. chemicalbook.com It serves as a crucial intermediate in the production of a wide range of chemicals, including pharmaceuticals, fragrances, and dyes. ontosight.ai The synthesis of the basic 1,3-benzodioxole structure can be achieved through the condensation of catechol with reagents like methylene (B1212753) chloride or methanol (B129727) in the presence of a catalyst. chemicalbook.comontosight.ai

In medicinal chemistry, derivatives of 1,3-benzodioxole are explored for a variety of potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. chemicalbook.comontosight.ai The scaffold is a component of several clinically used drugs. nih.gov Furthermore, the unique aromatic properties of these compounds have led to their use in the fragrance industry. chemicalbook.comguidechem.com The ability to functionalize the benzodioxole core, for instance through Suzuki-Miyaura coupling reactions, allows for the creation of a diverse library of new compounds with potentially valuable biological activities. worldresearchersassociations.comresearchgate.net

Overview of Academic Research Trajectories for Alkyl-Substituted 1,3-Benzodioxoles, with a focus on propyl-containing analogues

Research into alkyl-substituted 1,3-benzodioxoles has been driven by the desire to understand structure-activity relationships and to develop new compounds with specific properties. The position and nature of the alkyl substituent can significantly influence the biological activity of the molecule.

A notable propyl-substituted analogue is 1,3-Benzodioxole, 5-propyl-, also known as dihydrosafrole (B124246). nist.gov This compound has been the subject of various studies. Another related compound is 1,3-Benzodioxole, 5-(2-propen-1-yl)-, or safrole, which is a naturally occurring substance. nih.govepa.gov

The synthesis of alkyl-substituted benzodioxoles can be challenging. One reported method involves the direct transformation of alkylbenzenes to 1,3-benzodioxoles via oxidation with o-chloranil, although this can result in low yields. nih.gov Research has also focused on the biological activities of these compounds. For example, derivatives of 1,3-benzodioxole have been investigated as potential auxin receptor agonists for promoting root growth and as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Some benzodioxole derivatives have also shown promise as cytotoxic agents against cancer cell lines. chemicalbook.comnih.gov

The specific compound, 1,3-Benzodioxole, 2-propyl-, is less commonly cited in readily available literature compared to its 5-propyl isomer. However, the general synthetic strategies and the explored biological activities of other alkyl-substituted benzodioxoles provide a framework for potential research directions for the 2-propyl analogue. The reactivity of the benzodioxole core allows for further chemical modifications, opening avenues for the synthesis and investigation of novel derivatives.

Below is a table summarizing key information for related compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,3-Benzodioxole274-09-9C₇H₆O₂122.12
1,3-Benzodioxole, 5-propyl- (Dihydrosafrole)94-58-6C₁₀H₁₂O₂164.20
1,3-Benzodioxole, 5-(2-propen-1-yl)- (Safrole)94-59-7C₁₀H₁₀O₂162.19

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B14689525 1,3-Benzodioxole, 2-propyl- CAS No. 30458-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30458-34-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-propyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3

InChI Key

PPNXQYSZOVMWAM-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC2=CC=CC=C2O1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Transformations of 1,3 Benzodioxole, 2 Propyl and Analogues

Electrophilic Aromatic Substitution Patterns and Reactivity of 1,3-Benzodioxoles

The 1,3-benzodioxole (B145889) ring system is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the methylenedioxy group. chemicalbook.com This activation directs incoming electrophiles primarily to the positions para and ortho to the oxygen atoms. However, the reactivity is also influenced by the stability of the dioxole ring itself, which can be sensitive to strong acidic conditions. mdma.ch

Electrophilic aromatic substitution on a monosubstituted benzene (B151609) derivative can result in three possible isomers: ortho, meta, and para. masterorganicchemistry.com In the case of 1,3-benzodioxoles, the electron-donating character of the dioxole ring favors the formation of ortho and para products. The general mechanism involves the attack of an electrophile by the π-electrons of the aromatic ring to form a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.comyoutube.com

However, the stability of the 1,3-benzodioxole ring is a critical factor. Strong Lewis acids, often used as catalysts in electrophilic substitution reactions, can lead to the cleavage of the dioxole ring. mdma.ch For instance, formylation of 1,3-benzodioxole using powerful Lewis acids like tin(IV) chloride (SnCl₄) can result in ring cleavage rather than the desired substitution. mdma.ch Similarly, acylation with propionyl chloride and SnCl₄ at 0°C has been reported to fail due to the instability of the substrate. mdma.ch

The fragile nature of the dioxole ring under acidic conditions is attributed to its acetal-like structure, which is prone to hydrolysis. mdma.ch This necessitates careful selection of reaction conditions, such as using lower temperatures or milder catalysts, to achieve successful electrophilic substitution without significant degradation of the starting material. For example, successful acylations have been reported at lower temperatures. mdma.ch

An alternative to direct substitution on the 1,3-benzodioxole ring is the bromination followed by a Bouveault aldehyde synthesis. Bromination of 1,3-benzodioxole with molecular bromine can yield 5-bromobenzodioxole, though dibromination can be a side reaction. mdma.ch Oxidative bromination methods have been suggested as more efficient alternatives. mdma.ch The resulting bromo-derivative can then be converted to a Grignard reagent and subsequently formylated. mdma.ch

Radical-Mediated Functionalization Pathways

Radical reactions offer alternative pathways for the functionalization of 1,3-benzodioxoles, avoiding the often harsh conditions of electrophilic aromatic substitution. These methods can involve single electron oxidation or radical addition to unsaturated systems.

Single-electron transfer (SET) processes can generate radical species from 1,3-benzodioxoles, which can then undergo further reactions. sigmaaldrich.com For instance, the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles proceeds through a mechanism that can involve single-electron oxidation. nih.gov This process can lead to the formation of various metabolites, including carbon monoxide, where the methylenic carbon of the dioxole ring is the source of the carbon atom. nih.gov The mechanism is proposed to involve initial monooxygenation to a 2-hydroxy derivative. nih.gov

In synthetic chemistry, visible-light photoredox catalysis is a powerful tool for initiating SET processes under mild conditions. sigmaaldrich.com This methodology can be applied to generate radicals from various precursors for subsequent carbon-carbon bond formation. sigmaaldrich.com While specific studies on the single electron oxidation of 1,3-benzodioxole, 2-propyl- for synthetic purposes are not detailed in the provided results, the general principles of SET suggest that the benzodioxole ring could be a substrate for such transformations.

Radical addition to alkenes is a fundamental process in organic synthesis, often leading to the formation of new carbon-carbon bonds. nih.govnih.gov The general mechanism involves the generation of a radical species which then adds to the double bond of an alkene, forming a new radical intermediate. This intermediate can then undergo various subsequent reactions, including intramolecular cyclization if a suitable unsaturated moiety is present within the molecule. mdpi.comresearchgate.net

The regioselectivity of the initial radical addition to an alkene is influenced by the stability of the resulting radical intermediate. nih.gov For instance, the addition of a radical to a terminal alkene will preferentially occur at the terminal carbon to form a more stable secondary radical.

Following the initial addition, if the molecule contains another double bond or a suitable functional group, an intramolecular cyclization can occur. mdpi.com The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored. For example, a radical generated on a side chain can add to the aromatic ring of the benzodioxole, although this is less common than cyclizations onto other unsaturated systems. More typically, a radical generated elsewhere in a molecule containing a benzodioxole moiety might cyclize onto an appended alkene.

Cycloaddition Reactions Involving 1,3-Benzodioxole Moieties

The π-system of the 1,3-benzodioxole ring can participate in cycloaddition reactions, providing a route to more complex heterocyclic structures.

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. wikipedia.org This reaction occurs between a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org The reaction is generally considered to be a concerted, pericyclic process. organic-chemistry.org

While the benzene ring of 1,3-benzodioxole is not a typical dipolarophile, derivatives of 1,3-benzodioxole can be modified to contain dipolarophilic or dipolar functionalities. For example, a Suzuki-Miyaura coupling reaction has been used to synthesize new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring, which was formed via a 1,3-dipolar cycloaddition reaction. worldresearchersassociations.com

The general mechanism of a [3+2] cycloaddition involves the interaction of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. organic-chemistry.org The regioselectivity of the addition is determined by both electronic and steric factors. wikipedia.orgorganic-chemistry.org

Oxidative and Reductive Transformations of the Benzodioxole Ring and Propyl Side Chain

Both the benzodioxole ring and the 2-propyl side chain are susceptible to oxidative and reductive transformations.

The 1,3-benzodioxole ring can be oxidized under certain conditions. As mentioned previously, cytochrome P-450 catalyzes the oxidation of 1,3-benzodioxoles, leading to ring-opened products. nih.gov This metabolic process highlights the potential for oxidative cleavage of the dioxole ring. Synthetic methods for the oxidation of similar aromatic ethers often employ strong oxidizing agents, but these conditions could also lead to the degradation of the benzodioxole ring.

The propyl side chain of 1,3-benzodioxole, 2-propyl- can also undergo oxidation. For example, benzylic oxidation could potentially convert the propyl group into other functional groups. However, the specific conditions required for selective oxidation of the side chain in the presence of the sensitive benzodioxole ring would need to be carefully controlled.

Reductive transformations are also possible. For example, catalytic hydrogenation could potentially reduce the aromatic ring, although this typically requires harsh conditions. More commonly, functional groups on the side chain could be reduced.

It is important to note that the presence of the 1,3-benzodioxole moiety can influence the reactivity of the side chain and vice versa. The electron-donating nature of the ring can affect the reactivity of adjacent positions on the side chain.

Advanced Derivatization Strategies for 1,3 Benzodioxole, 2 Propyl Analogues

Directed Functionalization of the Benzene (B151609) Ring in Propyl-Benzodioxoles

The aromatic ring of propyl-benzodioxoles is amenable to various functionalization reactions, enabling the introduction of new substituents that can be used to build molecular complexity.

Suzuki-Miyaura Cross-Coupling and Related Metal-Catalyzed Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govlibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of its starting materials. nih.gov The general catalytic cycle involves three key steps: oxidative addition of a palladium(0) complex to an organic halide, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

For propyl-benzodioxole analogues, this strategy is typically preceded by selective halogenation of the aromatic ring. For instance, a bromo-substituted propyl-benzodioxole can be coupled with various aryl, heteroaryl, alkenyl, or alkyl boronic acids or esters to generate a diverse library of derivatives. While direct examples on 2-propyl-1,3-benzodioxole are not extensively documented in premier literature, the methodology has been successfully applied to a wide range of halogenated heterocycles and aromatics, including halogenated aminopyrazoles, demonstrating its broad applicability. nih.govrsc.org The reactivity of the halide in the oxidative addition step generally follows the order I > Br > Cl. libretexts.org

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reaction

FeatureDescription
Reaction Suzuki-Miyaura Cross-Coupling
Substrate 1 Halogenated Propyl-Benzodioxole (e.g., Bromo-derivative)
Substrate 2 Organoboron Reagent (e.g., Arylboronic acid)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base Carbonate (e.g., K₂CO₃) or Phosphate (e.g., K₃PO₄)
Product Aryl-substituted Propyl-Benzodioxole

Selective Halogenation and Substituent Introduction

The introduction of substituents onto the benzodioxole ring is a key step for further derivatization. Halogenation provides a handle for subsequent cross-coupling reactions, while other groups can be introduced directly.

Selective Halogenation: The regioselectivity of electrophilic aromatic substitution on the 1,3-benzodioxole (B145889) ring is directed by the electron-donating nature of the dioxole oxygen atoms. For 5-propyl-1,3-benzodioxole (dihydrosafrole), an isomer of the title compound, substitution typically occurs at the positions ortho and para to the activating propyl group and ortho to the oxygen atoms. Selective mono-chlorination of aromatic compounds can be challenging, often yielding mixtures of isomers. However, methods using reagents like tert-butyl hypochlorite (B82951) with a zeolite catalyst have shown high regioselectivity for other aromatic systems. For benzylic C–H bonds, selective chlorination can be achieved using copper catalysts with N-fluorobenzenesulfonimide (NFSI) as the oxidant. digitellinc.com Enzymatic halogenation, using flavin-dependent halogenases, offers a green alternative with high site-selectivity for certain heterocyclic substrates. chemrxiv.org

Other Substituent Introduction: Friedel-Crafts acylation is a classic method to introduce acyl groups. The continuous acylation of 1,3-benzodioxole with propionic anhydride (B1165640) has been studied, demonstrating a method to introduce a propanoyl group onto the ring, which can be subsequently modified. chemscene.com Furthermore, formylation of propyl-benzodioxole derivatives, such as the formylation of dihydroapiol (a dimethoxy-propyl-benzodioxole) using a mixture of ethyl formate (B1220265) and phosphorus pentachloride in the presence of tin(IV) chloride, introduces a versatile aldehyde group for further transformations.

Transformations of the Propyl Side Chain for Extended Functionality

The propyl side chain offers another site for synthetic modification, allowing for the extension of functionality beyond the aromatic core.

Oxidation and Reduction Reactions at Aliphatic Carbon Centers

The aliphatic propyl chain can undergo both oxidation and reduction, leading to a variety of functional groups.

Oxidation: The benzylic position of the propyl group (the carbon atom attached to the benzene ring) is particularly susceptible to oxidation. While direct oxidation of 2-propyl-1,3-benzodioxole is not widely reported, metabolic studies of its isomer, dihydrosafrole (B124246), show that hydroxylation of the propyl side chain occurs, for instance, to form 1-(3,4-methylenedioxyphenyl)propan-1-ol. nih.gov Synthetic methods for the selective aerobic oxidation of benzylic C-H bonds have been developed using dual anthracene (B1667546) and cerium catalysis under continuous-flow conditions, offering a green and efficient route to benzylic ketones. sioc-journal.cn Photochemical protocols using thioxanthenone as a photocatalyst and air as the oxidant can also convert benzylic secondary alcohols to ketones. rsc.org

Reduction: Reduction reactions are also synthetically useful. For example, the catalytic hydrogenation of apiol, which has a propenyl side chain, over a palladium catalyst yields dihydroapiol, demonstrating the reduction of a carbon-carbon double bond in the side chain to a saturated propyl group. A similar strategy could be applied to other unsaturated side chains on a benzodioxole core. The reduction of a ketone on the side chain, for instance, one introduced via Friedel-Crafts acylation, can be achieved through catalytic hydrogenation to yield a secondary alcohol or complete reduction to the alkyl chain. google.com

Introduction of Heteroatoms or Complex Side Chains

Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the propyl side chain significantly expands the chemical space and potential applications of the resulting analogues.

As mentioned, metabolic processes can introduce hydroxyl groups (an oxygen heteroatom) onto the propyl side chain of dihydrosafrole. nih.gov Synthetically, this can be achieved through the reduction of a corresponding ketone or via selective C-H oxidation.

The introduction of nitrogen can be accomplished through various synthetic routes. For example, a ketone at the benzylic position can be converted to an oxime and then reduced to an amine. Alternatively, a benzylic alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nitrogen nucleophile like an azide, followed by reduction to the primary amine.

Synthesis of Polycyclic and Spirocyclic Architectures Containing the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole unit can be incorporated into more complex, rigid structures such as polycyclic and spirocyclic systems. These architectures are of significant interest in medicinal chemistry and materials science.

Spirocyclic Architectures: A prominent strategy for synthesizing spirocyclic benzodioxoles is the 1,3-dipolar cycloaddition reaction. For instance, novel spirooxindole pyrrolidine (B122466) derivatives have been synthesized through a three-component reaction between benzodioxole chalcones, isatin, and an amino acid like sarcosine (B1681465) or L-proline. This reaction proceeds via an in-situ generated azomethine ylide and creates a spirocyclic quaternary carbon and multiple stereocenters in a single, highly stereoselective step.

Polycyclic Architectures: Fused polycyclic structures containing the 1,3-benzodioxole moiety can be constructed through multi-step synthetic sequences. A notable example is the synthesis of chiral 1′H-spiro[1,3-benzodioxole-2,12′-[6′,10′]methanocyclooct[b]indole]. google.comnih.gov This complex molecule is assembled starting from a spiro[1,3-benzodioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one intermediate. google.com The key step involves a Fischer indolization reaction of this ketone with phenylhydrazine, which constructs the fused indole (B1671886) ring system, resulting in a rigid polycyclic architecture. google.comnih.gov

Table 2: Examples of Complex Architectures from Benzodioxole Analogues

ArchitectureSynthetic StrategyKey Intermediate(s)Reference(s)
Spirooxindole Pyrrolidines 1,3-Dipolar CycloadditionBenzodioxole chalcones, Isatin, Amino acids nih.gov
Polycyclic Spiroindoles Fischer IndolizationSpiro[1,3-benzodioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one google.comnih.gov

Spectroscopic Characterization and Structural Analysis of 1,3 Benzodioxole, 2 Propyl and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques for Structural Assignment

While specific spectral data for 1,3-benzodioxole (B145889), 2-propyl- is not readily documented, its expected NMR characteristics can be inferred from the analysis of the parent 1,3-benzodioxole and its derivatives. frontiersin.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,3-benzodioxole, 2-propyl- is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the protons of the 2-propyl group. The aromatic region would likely display a complex multiplet for the four protons on the benzene (B151609) ring. The acetal (B89532) proton at the C2 position, bonded to the propyl group, would appear as a triplet. The propyl group itself would present a characteristic pattern: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), and a triplet for the methylene group attached to the C2 of the dioxole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. Key expected signals include those for the aromatic carbons, the C2 carbon of the dioxole ring (which would be shifted downfield due to its attachment to two oxygen atoms and the propyl group), the O-CH₂-O carbon, and the three distinct carbons of the propyl group. For comparison, the spectral data for the parent 1,3-benzodioxole and a related derivative are provided below. chemicalbook.comchemicalbook.comchemicalbook.com

Interactive Table: Comparative ¹³C NMR Data of 1,3-Benzodioxole Derivatives

CompoundC2Aromatic CarbonsO-CH₂-OAlkyl CarbonsSolvent
1,3-Benzodioxole -108.3, 121.6, 147.9101.1-CDCl₃
2,2-Dimethyl-1,3-benzodioxole 118.8108.5, 121.2, 147.6-25.8 (CH₃)CDCl₃
Expected 1,3-Benzodioxole, 2-propyl- ~115-120~108-122, ~147-148-Propyl signalsCDCl₃

Advanced 2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY would establish the connectivity between protons, for instance, confirming the coupling between the adjacent methylene and methyl groups of the propyl chain.

HSQC would correlate each proton signal with its directly attached carbon, for example, linking the acetal proton signal to the C2 carbon signal.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the propyl group at the C2 position through correlations from the propyl protons to the C2 carbon.

Heteronuclear NMR (e.g., ⁷⁷Se NMR for Organoselenium Derivatives)

While not directly applicable to 1,3-benzodioxole, 2-propyl- itself, heteronuclear NMR techniques are vital for characterizing derivatives containing other NMR-active nuclei. For instance, in the study of organoselenium derivatives of 1,3-benzodioxole, ⁷⁷Se NMR spectroscopy is a powerful tool. rsc.org The ⁷⁷Se nucleus, with a spin of ½, provides a wide chemical shift range that is highly sensitive to the electronic environment of the selenium atom. researchgate.netgoogle.com

The chemical shift of a selenium atom incorporated into a 1,3-benzodioxole structure would be indicative of its oxidation state and bonding environment. For example, ⁷⁷Se chemical shifts for selenols (RSeH) and diselenides (RSeSeR) appear in distinct regions of the spectrum. chemsrc.com Coupling constants between ⁷⁷Se and adjacent ¹H or ¹³C nuclei can also provide valuable structural information. rsc.org

Interactive Table: Typical ⁷⁷Se Chemical Shift Ranges

Selenium Functional GroupTypical Chemical Shift Range (ppm, relative to (CH₃)₂Se)
Selenolates (RSe⁻)-270 to -240
Selenols (RSeH)~ -80
Diselenides (RSeSeR)230 to 360
Selenenyl Sulfides (RSeSR')250 to 340

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound, as well as gaining structural information from its fragmentation pattern. For 1,3-benzodioxole, 2-propyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. frontiersin.org

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₀H₁₂O₂ (164.20 g/mol ). The fragmentation pattern would likely involve the loss of the propyl group as a primary fragmentation pathway, leading to a stable benzodioxolyl cation. Other characteristic fragments would arise from the cleavage of the dioxole ring. While the specific mass spectrum for 1,3-benzodioxole, 2-propyl- is not available, the mass spectrum of the isomeric 5-propyl-1,3-benzodioxole (dihydrosafrole) provides a useful comparison. nist.govnist.gov

Interactive Table: Key Mass Spectral Fragments of 5-propyl-1,3-benzodioxole

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
135[M - C₂H₅]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide information about the functional groups and vibrational modes within a molecule. The spectra of 1,3-benzodioxole, 2-propyl- would be characterized by vibrations of the benzodioxole core and the propyl substituent.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. Crucially, strong absorptions corresponding to the C-O-C asymmetric and symmetric stretching of the dioxole ring are expected in the 1250-1000 cm⁻¹ region. nist.govworldresearchersassociations.com The presence of the propyl group would also introduce C-H bending vibrations in the 1470-1370 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum.

Interactive Table: Expected Vibrational Bands for 1,3-Benzodioxole, 2-propyl-

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2960-2850
Aromatic C=C Stretch1600-1450
Aliphatic C-H Bend1470-1370
Asymmetric C-O-C Stretch~1250
Symmetric C-O-C Stretch~1040
Out-of-plane C-H Bend900-675

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and molecular conformation. For a derivative of 1,3-benzodioxole, this technique can reveal the planarity or puckering of the five-membered dioxole ring and the orientation of substituents.

While no crystal structure for 1,3-benzodioxole, 2-propyl- is reported, studies on other derivatives show that the 1,3-benzodioxole ring system can adopt different conformations. nih.govresearchgate.net For example, in some structures, the five-membered ring is nearly planar, while in others, it adopts an envelope conformation where the C2 carbon is out of the plane of the other four atoms. nih.gov The conformation is influenced by the nature of the substituent at the C2 position and by crystal packing forces. For 1,3-benzodioxole, 2-propyl-, it would be expected that the propyl group would prefer an equatorial position to minimize steric hindrance.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The 1,3-benzodioxole skeleton itself is a chromophore and is also fluorescent. worldresearchersassociations.com

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 1,3-benzodioxole, 2-propyl- in a solvent like ethanol (B145695) or hexane (B92381) is expected to show absorption bands characteristic of the substituted benzene ring. These bands, arising from π → π* transitions, are typically observed around 280-290 nm. The substitution at the C2 position is not expected to dramatically alter the absorption maxima compared to the parent 1,3-benzodioxole.

Fluorescence Spectroscopy: Many 1,3-benzodioxole derivatives exhibit fluorescence, and the emission properties are sensitive to the substituents on the aromatic ring. worldresearchersassociations.com While some derivatives are highly fluorescent, others are non-fluorescent due to quenching processes. worldresearchersassociations.com The fluorescence of 1,3-benzodioxole, 2-propyl- would need to be determined experimentally, but it is plausible that it would exhibit fluorescence with an emission maximum in the UV or visible region, depending on the excitation wavelength and solvent polarity.

Solvatochromic Behavior and Photophysical Properties

Following a comprehensive review of available scientific literature, no specific research findings detailing the solvatochromic behavior or photophysical properties of 1,3-Benzodioxole, 2-propyl- could be located. While studies on related compounds within the benzodioxole family have been conducted, the explicit data for the 2-propyl substituted variant is not present in the searched resources.

The investigation of a compound's solvatochromic behavior involves analyzing the shift in its absorption and emission spectra as the polarity of the solvent is altered. This provides insights into the electronic distribution in the ground and excited states of the molecule. Similarly, the examination of photophysical properties, such as fluorescence quantum yields and lifetimes, is crucial for understanding the de-excitation pathways of a molecule after light absorption.

Despite a thorough search for this information, no published papers or datasets specific to 1,3-Benzodioxole, 2-propyl- were identified. Therefore, the creation of data tables and a detailed discussion on its solvatochromic and photophysical characteristics is not possible at this time. Further experimental research would be required to determine these properties.

Computational Chemistry and Theoretical Investigations of 1,3 Benzodioxole, 2 Propyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For 1,3-benzodioxole (B145889) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to determine optimized geometries and electronic properties. researchgate.net These calculations have shown that the 1,3-benzodioxole ring system is not perfectly planar, a phenomenon attributed to the anomeric effect. acs.org The puckered conformation is found to be more stable than the planar one. acs.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, in a study of a 1,3-benzodioxole derivative, the HOMO was found to be distributed over the benzodioxole ring and a hydrazinecarboxamide moiety, while the LUMO was mainly located on the benzodioxole fragment, indicating an electron density transfer from the chlorophenyl fragment to the benzodioxole moiety during the HOMO→LUMO transition. mdpi.com

Table 1: Theoretical vs. Experimental Geometric Parameters of a 1,3-Benzodioxole Derivative

Parameter Bond Length (Å) - Experimental Bond Length (Å) - DFT/B3LYP
C1-O1 1.375 1.378
C1-C6 1.385 1.392
C2-C3 1.379 1.389

This table presents a comparison of selected experimental and theoretically calculated bond lengths for a 1,3-benzodioxole derivative, demonstrating the accuracy of DFT methods.

Vibrational analysis is often performed following geometry optimization to confirm that the structure corresponds to a true energy minimum and to predict infrared (IR) and Raman spectra. Theoretical vibrational frequencies calculated using DFT methods, such as B3LYP, generally show good agreement with experimental data, although scaling factors are sometimes applied to improve the correlation. mdpi.com For 1,3-benzodioxole derivatives, these analyses help in the assignment of complex vibrational modes, including the characteristic C-O-C stretching and ring puckering vibrations. mdpi.comacs.org This detailed interpretation of vibrational spectra is crucial for the structural characterization of newly synthesized compounds. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns, such as bonds, lone pairs, and Rydberg orbitals. uni-muenchen.de For 1,3-benzodioxole, NBO analysis has been instrumental in explaining its non-planar conformation. acs.org The study revealed that the preference for the puckered (C_s) conformer over the planar (C_2v) one is due to a variety of hyperconjugative interactions. acs.org The most significant of these is the anomeric effect, which involves the interaction between an oxygen lone pair (n_p) and the antibonding σ* orbital of the adjacent C-O bond (n_p → σ*_CO). acs.org However, the puckering barrier in 1,3-benzodioxole is lower than in 1,3-dioxole (B15492876) because the anomeric effect is somewhat suppressed by the fused benzene (B151609) ring. acs.org

Table 2: Key NBO Interactions in 1,3-Benzodioxole

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
n_p(O7) σ*(C8-O9) 5.2
n_p(O9) σ*(C1-O7) 4.8

This table highlights the most significant hyperconjugative interactions and their stabilization energies as determined by NBO analysis, explaining the conformational preference of 1,3-benzodioxole.

Exploration of Reaction Mechanisms and Transition States Using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. chemicalbook.com

By mapping the potential energy surface, computational chemists can determine the energetic profile of a reaction, including the energies of reactants, products, intermediates, and transition states. chemicalbook.com This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. The reaction coordinate, which represents the progress of the reaction, can be determined by following the lowest energy path from reactants to products.

Conceptual DFT provides a framework for understanding and predicting chemical reactivity. Reactivity descriptors such as Fukui functions and Parr functions are used to identify the most reactive sites in a molecule. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus predicting sites for nucleophilic, electrophilic, and radical attack. researchgate.net This approach has been successfully applied to predict the regioselectivity of reactions involving 1,3-benzodioxole derivatives.

Molecular Docking and Ligand-Protein Interaction Studies for Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov It is widely used in drug discovery to predict how a ligand (a small molecule) will bind to the active site of a protein. tandfonline.comnih.gov

For analogues of 1,3-benzodioxole, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes and receptors. For example, derivatives have been docked into the active sites of tubulin and histone deacetylase (HDAC) to explore their potential as anticancer agents. tandfonline.comnih.gov These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the protein's active site. tandfonline.comresearchgate.net The binding energy, calculated from the docking simulations, provides an estimate of the binding affinity of the ligand for the protein. nih.gov In some cases, these computational predictions have guided the synthesis and biological evaluation of new, more potent analogues. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
1,3-Benzodioxole, 2-propyl-
1,3-Benzodioxole
1,3-Dioxole
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of 1,3-Benzodioxole, 2-propyl-

Computational chemistry provides powerful tools for investigating the dynamic behavior of molecules. While specific molecular dynamics (MD) simulation studies focused exclusively on 1,3-Benzodioxole, 2-propyl- are not extensively available in publicly accessible research literature, the principles of computational chemistry and findings for structurally related compounds allow for a detailed theoretical exploration of its conformational landscape and non-covalent interactions. Such studies are crucial for understanding its physical properties, and how it interacts with other molecules.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This methodology can reveal the preferred three-dimensional arrangements (conformations) of a molecule and the nature of its interactions with surrounding molecules.

Conformational Analysis

The conformational flexibility of 1,3-Benzodioxole, 2-propyl- primarily arises from the rotation around the single bonds of the propyl group attached to the C2 position of the dioxole ring. The benzodioxole ring system itself is relatively rigid, though the five-membered dioxole ring can exhibit subtle puckering, such as an envelope conformation. nih.gov

A theoretical conformational analysis would involve mapping the potential energy surface of the molecule as a function of the rotation of this key dihedral angle. The results would likely show energy minima corresponding to staggered conformations of the propyl group, which minimize steric hindrance, and energy maxima for eclipsed conformations.

Table 1: Theoretical Conformational Isomers of 1,3-Benzodioxole, 2-propyl-

Dihedral Angle (C(aryl)-C2-Cα-Cβ)Conformation NameExpected Relative EnergyDescription
~60°GaucheLowThe propyl group is positioned to one side of the benzodioxole ring, minimizing steric clash.
~180°AntiLowestThe propyl group extends away from the ring, representing a sterically favorable conformation.
~-60°GaucheLowSimilar in energy to the other gauche conformation.
0°, 120°, 240°EclipsedHighThese conformations would be energetically unfavorable due to steric repulsion between the propyl group and the benzodioxole moiety.

This table represents a theoretical prediction of the conformational states. The exact energy values would require specific quantum mechanical or molecular mechanics calculations.

Intermolecular Interactions

The way 1,3-Benzodioxole, 2-propyl- interacts with other molecules is governed by a variety of non-covalent forces. These interactions are fundamental to its physical properties, such as boiling point and solubility, and its interactions in a biological context. Studies on similar 1,3-benzodioxole derivatives have highlighted the importance of several types of intermolecular forces. nih.govnih.gov

π-π Stacking: The electron-rich aromatic benzene ring of the benzodioxole system can interact with the aromatic rings of neighboring molecules through π-π stacking. These interactions are a significant stabilizing force in the condensed phase. nih.gov

C-H⋯π Interactions: The hydrogen atoms of the propyl group or the benzodioxole ring can interact with the π-electron cloud of an adjacent aromatic ring. This type of hydrogen bond is weaker than conventional hydrogen bonds but collectively contributes to the stability of molecular assemblies. nih.gov

Van der Waals Forces: These are non-specific attractive or repulsive forces between molecules. The propyl group, being aliphatic, would primarily engage in van der Waals interactions with other nonpolar molecules or parts of molecules.

Dipole-Dipole Interactions: The presence of the two oxygen atoms in the dioxole ring introduces a permanent dipole moment to the molecule. This allows for electrostatic interactions with other polar molecules.

MD simulations of 1,3-Benzodioxole, 2-propyl- in a condensed phase (either as a pure liquid or in a solution) would track the positions and orientations of multiple molecules, allowing for the characterization of these interactions. The radial distribution function, for example, could be calculated to determine the average distance between different parts of the molecules, revealing the preferred modes of interaction.

Table 2: Potential Intermolecular Interactions of 1,3-Benzodioxole, 2-propyl-

Interaction TypeInteracting MoietySignificance
π-π StackingBenzene ringImportant for crystal packing and self-assembly.
C-H⋯πPropyl C-H bonds, Aromatic C-H bondsContributes to the stability of condensed phases.
Van der WaalsPropyl chain, Benzodioxole ringGoverns interactions with nonpolar molecules and contributes to overall cohesion.
Dipole-DipoleDioxole oxygensInfluences solubility in polar solvents and interactions with other polar molecules.

In silico studies on related compounds, such as safrole, have utilized molecular dynamics to understand their interactions within the binding sites of proteins like cytochrome P450. nih.govnih.gov Such studies underscore the importance of hydrophobic and van der Waals interactions in the binding of small molecules. A similar approach for 1,3-Benzodioxole, 2-propyl- would provide valuable insights into its potential biological activity and metabolism.

Environmental Chemistry and Degradation Pathways of Propyl Substituted Benzodioxoles

Microbial Biodegradation Mechanisms

Microorganisms play a crucial role in the breakdown of aromatic compounds in the environment. The biodegradation of propyl-substituted benzodioxoles is primarily facilitated by specific enzymatic systems capable of attacking the stable benzodioxole ring structure and the alkyl side chain.

Enzymatic Pathways (e.g., Dioxygenase-Mediated Oxidation)

The initial step in the aerobic bacterial degradation of many aromatic compounds involves the action of dioxygenase enzymes. nih.gov For propyl-substituted benzenes, toluene (B28343) dioxygenase (TDO) from bacteria like Pseudomonas putida has been shown to be a key enzyme. nih.govqub.ac.uk This enzyme catalyzes the insertion of two hydroxyl groups onto the aromatic ring, a process known as cis-dihydroxylation, forming a cis-dihydrodiol. nih.gov

In the case of propyl-substituted benzenes, the position of the propyl group on the benzene (B151609) ring influences the metabolic outcome. Biotransformations of ortho- and para-substituted propylbenzene (B89791) substrates by Pseudomonas putida UV4, which expresses TDO, exclusively yielded the corresponding cis-dihydrodiols. nih.gov However, meta-substituted isomers often resulted in a mixture of cis-dihydrodiols and benzylic alcohol bioproducts, a phenomenon referred to as the "meta effect". nih.govqub.ac.uk The propyl group has a dominant stereodirecting effect, influencing the specific stereochemistry of the resulting dihydrodiol. nih.gov

Following the initial dioxygenase attack, the resulting diol can be further metabolized. For instance, studies on the degradation of n-propylbenzene (n-PBZ) and isopropylbenzene (i-PBZ) by the marine microalga Rhinomonas reticulata S6A demonstrated significant removal of these compounds. frontiersin.org While the specific enzymatic pathways in this alga were not fully elucidated, the degradation of similar compounds by bacteria often involves dehydrogenation of the cis-dihydrodiol to a catechol, which is then susceptible to ring cleavage by other enzymes. nih.gov The degradation products of i-PBZ by bacteria can include compounds like 3-isopropylcatechol. frontiersin.org

Defluorination Pathways in Fluorinated Benzodioxole Analogues

Studies on fluorinated analogues of benzodioxole provide significant insight into the microbial degradation of the core ring structure. Research on 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) has revealed a surprisingly rapid defluorination mechanism catalyzed by Pseudomonas putida F1. asm.orgasm.org This process is initiated by toluene dioxygenase (TDO), the same enzyme active on alkylbenzenes. nih.gov

The key steps in this pathway are:

Oxidation: Toluene dioxygenase oxidizes DFBD to form 4,5-cis-dihydroxy-dihydro-2,2-difluoro-1,3-benzodioxole (4,5-DD-DFBD). nih.govresearchgate.net

Further Metabolism: This initial product can undergo several transformations. A minor pathway involves dehydration to form 4-hydroxy-DFBD and 5-hydroxy-DFBD, or oxidation by dihydrodiol dehydrogenase to 4,5-dihydroxy-DFBD. nih.gov These minor products still retain the difluoromethylene group. nih.gov

Defluorination and Ring Cleavage: The major and most significant pathway involves the decomposition of the 4,5-DD-DFBD intermediate. This leads to the release of two fluoride (B91410) ions and the formation of 1,2,3-benzenetriol (pyrogallol). nih.gov Pyrogallol is known to undergo spontaneous oxidation in the presence of air, leading to the formation of colored products, which explains the darkening of the culture medium observed in these experiments. nih.gov

The initial rate of fluoride release from DFBD by P. putida F1 was measured at 2,100 nmol/h per mg of cell protein, a rate significantly higher than previously reported for the microbial defluorination of other multiply fluorinated compounds. asm.orgasm.org The presence of hundreds of bacteria with enzymes similar to toluene dioxygenase suggests this degradation mechanism could be widespread in the environment. asm.orgasm.org

Table 1: Microbial Degradation of Benzodioxole Analogues

CompoundMicroorganismKey EnzymeInitial Product(s)Final ProductsReference
Propylbenzenes (ortho, para)Pseudomonas putida UV4Toluene Dioxygenase (TDO)cis-dihydrodiols- nih.gov
Propylbenzenes (meta)Pseudomonas putida UV4Toluene Dioxygenase (TDO)cis-dihydrodiols, Benzylic alcohols- nih.gov
2,2-Difluoro-1,3-benzodioxole (DFBD)Pseudomonas putida F1Toluene Dioxygenase (TDO)4,5-DD-DFBDFluoride ions, Pyrogallol nih.govasm.org
n-Propylbenzene (n-PBZ)Rhinomonas reticulata S6ANot specifiedNot specifiedNot specified (72% degradation) frontiersin.org

Abiotic Degradation in Environmental Compartments

In addition to microbial action, propyl-substituted benzodioxoles can be degraded by non-biological processes in the environment, including chemical and photochemical reactions.

Chemical Hydrolysis and Oxidation Processes

Hydrolysis is a chemical reaction with water. For the 1,3-benzodioxole (B145889) structure, this would involve the cleavage of the ether linkages in the dioxole ring. Generally, the hydrolysis of esters is well-studied and can be catalyzed by acids or bases. chemguide.co.uk Alkaline hydrolysis, sometimes called saponification, is typically an irreversible, one-way reaction. chemguide.co.uk While the 1,3-benzodioxole moiety is a cyclic diether, not an ester, the principles of bond stability are relevant. Ether linkages are generally more resistant to hydrolysis than ester linkages and require more vigorous conditions, such as strong acids, to cleave. Therefore, under typical environmental pH conditions, the direct hydrolysis of the 1,3-benzodioxole ring is expected to be a very slow process.

Oxidation processes, however, can be more significant. The propyl side chain is susceptible to chemical oxidation. Furthermore, the benzene ring itself, although stable, can be oxidized by strong oxidizing agents present in the environment, such as hydroxyl radicals (•OH).

Photolytic Degradation Under Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Many aromatic compounds can absorb UV light, which can excite their electrons to higher energy states, making them more reactive and susceptible to degradation.

Studies on other aromatic compounds provide a model for the potential photodegradation of propyl-substituted benzodioxoles. The photodegradation of the antioxidant propyl gallate, sensitized by riboflavin, involves the generation of reactive oxygen species (ROS) such as singlet oxygen (O₂(¹Δg)) and hydrogen peroxide. nih.gov Similarly, the photochemical degradation of corrosion inhibitors like 2-mercaptobenzothiazole (B37678) and 1,2,3-benzotriazole in aqueous solutions under UV irradiation leads to the formation of various reaction products, including dimers and oligomers. rsc.org It is plausible that 1,3-benzodioxole, 2-propyl- could undergo similar photosensitized oxidation reactions or direct photolysis, leading to the transformation of the parent compound in sunlit surface waters.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are crucial tools for predicting the distribution, concentration, and persistence of chemicals in the environment. mdpi.com These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its behavior.

For propyl-substituted benzodioxoles, Quantitative Structure-Activity Relationship (QSAR) models can be employed. researchgate.net These models use the chemical structure to predict properties like water solubility, vapor pressure, and partition coefficients (e.g., LogP), which are essential inputs for assessing environmental fate. researchgate.net The OPEn structure-activity/property Relationship App (OPERA) is an example of a tool that develops robust QSAR models for various environmental endpoints, including biodegradability half-life. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.